molecular formula C13H16O B2593675 [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287282-11-3

[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2593675
CAS RN: 2287282-11-3
M. Wt: 188.27
InChI Key: RJSMWUVZIOEYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications.

Mechanism of Action

[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When it binds to the receptor, it activates a signaling cascade that leads to a range of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of inflammation. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high affinity for the CB1 receptor, which makes it a useful tool for investigating the endocannabinoid system. However, its potency and potential for abuse also make it a potentially dangerous substance, and it must be handled with care in the laboratory.

Future Directions

There are numerous potential future directions for research involving [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of novel therapeutic agents that target the endocannabinoid system, including potential treatments for chronic pain, anxiety, and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol and its potential side effects.

Synthesis Methods

The synthesis of [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps, including the reaction of 4-methylbenzaldehyde with cyclohexanone to form 3-(4-methylphenyl)cyclohexanone, which is then reacted with 1,5-cyclooctadiene in the presence of a palladium catalyst to form the bicyclo[1.1.1]pentane ring system. The resulting product is then reduced with lithium aluminum hydride to form [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.

Scientific Research Applications

[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used in numerous scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. It has been shown to bind to the CB1 receptor with high affinity, leading to a range of physiological effects.

properties

IUPAC Name

[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSMWUVZIOEYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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